Phenazopyridine
Overview
Description
Phenazopyridine is a chemical compound with the molecular formula C₁₁H₁₁N₅. It is commonly used as a urinary tract analgesic to relieve pain, burning, urgency, and discomfort caused by irritation of the lower urinary tract. This compound is often prescribed to alleviate symptoms associated with urinary tract infections, surgery, or injury to the urinary tract .
Mechanism of Action
Target of Action
Phenazopyridine is a urinary tract analgesic used for the short-term management of urinary tract irritation and its associated unpleasant symptoms such as burning and pain during urination . It is known to exert a direct topical analgesic effect on the mucosa lining of the urinary tract .
Mode of Action
It is also reported to inhibit voltage-gated sodium channels and possibly group A nerve fibers .
Biochemical Pathways
This compound has been found to impact kinase activities, particularly involving Mitogen-Activated Protein Kinases, Cyclin-Dependent Kinases, and AKT pathway kinases . It interacts with cyclin-G-associated kinase, and the two phosphatidylinositol kinases PI4KB and PIP4K2C, the latter being known for participating in pain induction .
Pharmacokinetics
This compound is absorbed from the gastrointestinal tract . It may be metabolized in the liver and other tissues . Up to 65% of an oral this compound dose is quickly excreted by the kidneys as unchanged drug measured in the urine .
Result of Action
The action of this compound helps to relieve pain, burning, urgency, and general discomfort caused by lower urinary tract irritations that are a result of infection, trauma, surgery, endoscopic procedures, or the passage of equipment or catheters .
Action Environment
This compound is excreted in the urine where it exerts a topical analgesic effect on the mucosa of the urinary tract . This action helps to relieve pain, burning, urgency, and frequency . The environment of the urinary tract, therefore, plays a significant role in the action of this compound. Factors such as pH, presence of other substances, and the state of the urinary tract (e.g., presence of infection or injury) can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Phenazopyridine exerts its effects through interactions with various enzymes and proteins. It has been found to induce changes in kinase activities, particularly involving Mitogen-Activated Protein Kinases, Cyclin-Dependent Kinases, and AKT pathway kinases . It interacts with three kinases with sub-micromolar binding affinities: cyclin-G-associated kinase, and the two phosphatidylinositol kinases PI4KB and PIP4K2C .
Cellular Effects
This compound has been shown to enhance neural differentiation of pluripotent stem cells . Upon addition to pluripotent stem cells, this compound induced changes in kinase activities . It also impacts notably phosphatidylinositol kinases involved in nociception .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It forms strong H-bonds with the hinge region of the ATP-binding pocket of kinases . It is also reported to exert a direct topical analgesic effect on the mucosal lining of the urinary tract via the inhibition of voltage-gated sodium channels .
Temporal Effects in Laboratory Settings
It is known that this compound is metabolized in the liver, and acetaminophen has been discovered to be one metabolite of this drug .
Dosage Effects in Animal Models
This compound is contraindicated in cats because of dose-related methemoglobinemia and oxidant injury to erythrocytes, resulting in fatal Heinz body hemolytic anemia . Information on dosage, efficacy, and safety in other animals is lacking .
Metabolic Pathways
This compound is metabolized in the liver, and hydroxylation is a pathway by which this drug is metabolized . In humans, 5-hydroxyl PAP is the major metabolite (48.3% of the dose) and small amounts of other hydroxy metabolites are produced .
Transport and Distribution
It is known that this compound is excreted in the urine where it exerts a topical analgesic effect on the mucosa of the urinary tract .
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with various enzymes and proteins at the subcellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenazopyridine can be synthesized through a multi-step process involving the reaction of 2,6-diaminopyridine with nitrous acid to form the diazonium salt, which is then coupled with aniline to produce this compound. The reaction conditions typically involve maintaining a low temperature to stabilize the diazonium salt and using acidic conditions to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through recrystallization or other suitable methods to obtain the desired pharmaceutical grade .
Chemical Reactions Analysis
Types of Reactions
Phenazopyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form this compound N-oxide.
Reduction: Reduction of this compound can lead to the formation of corresponding amines.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
The major products formed from these reactions include this compound N-oxide, substituted this compound derivatives, and reduced amine compounds .
Scientific Research Applications
Phenazopyridine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving azo dyes and their chemical behavior.
Biology: Research on this compound includes its effects on cellular processes and its potential as a biomarker for urinary tract conditions.
Medicine: this compound is extensively studied for its analgesic properties and its role in managing symptoms of urinary tract infections.
Industry: It is used in the development of new pharmaceutical formulations and as a reference standard in quality control laboratories
Comparison with Similar Compounds
Phenazopyridine is unique in its specific use as a urinary tract analgesic. Similar compounds include:
Oxybutynin: Used for overactive bladder and urinary incontinence.
Pyridium: Another brand name for this compound, used for similar indications.
N-acetyl-4-aminophenol: Known for its analgesic and antipyretic properties but used for different medical conditions.
This compound stands out due to its specific application in relieving urinary tract discomfort and its characteristic effect of changing urine color to orange or red, which serves as an indicator of its presence in the body .
Properties
IUPAC Name |
3-phenyldiazenylpyridine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8/h1-7H,(H4,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFYXYFORQJZEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023445 | |
Record name | Phenazopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Brick-red microcrystals, slight violet luster; aq soln are yellow to brick-red slightly sol in cold water, 1 part in 300; sol in boiling water, 1 part in 20; 1 part is sol in 100 parts glycerol usp; slightly sol in alcohol, lanolin; sol in ethylene and propylene glycols, acetic acid; insol in acetone, benzene, chloroform, ether, toluene /Phenazopyridine hydrochloride/ | |
Record name | PHENAZOPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3153 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The full mechanism of action of phenazopyridine is not fully elucidated, however, it is reported to exert a direct topical analgesic effect on the mucosal lining of the urinary tract via the inhibition of voltage-gated sodium channels and possibly group A nerve fibers, as suggested by the results of a study in rats. The above actions likely lead to the relief of unpleasant urinary symptoms., The most serious finding in phenazopyridine overdose is progressive oliguric renal failure. This may be due to a direct toxic effect of the drug, on the renal tubules, as renal failure may occur as the only adverse effect without hemolysis. The yellow pigmentation in the absence of marked hyperbilirubinemia is probably due to deposition of azo dye in the skin and sclerae and occurs primarily in patients with impaired renal function. Hemolysis may follow ingestion of either phenazopyridine or aniline alone (one of the phenazopyridine metabolites). Methemoglobinemia probably follows phenazopyridine oxidation of hemoglobin iron (Fe2+ to Fe3+). A predisposition to hemolysis and methemoglobinemia may be present in patients with a glucose- 6-phosphate dehydrogenase deficiency. Muscle damage may express itself as rhabdomyolysis and myoglobinuria. | |
Record name | Phenazopyridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01438 | |
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Record name | PHENAZOPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3153 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
BROWNISH-YELLOW CRYSTALS | |
CAS No. |
94-78-0 | |
Record name | Phenazopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenazopyridine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094780 | |
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Record name | Phenazopyridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01438 | |
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Record name | phenazopyridine | |
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Record name | Phenazopyridine | |
Source | EPA DSSTox | |
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Record name | Phenazopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.149 | |
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Record name | PHENAZOPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2J09EMJ52 | |
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Record name | PHENAZOPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3153 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
139 °C | |
Record name | Phenazopyridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01438 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PHENAZOPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3153 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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